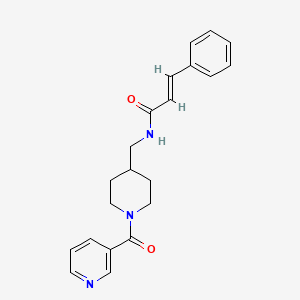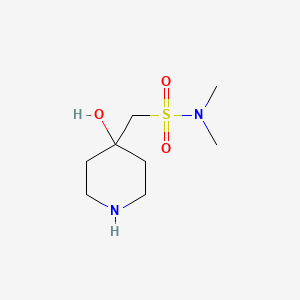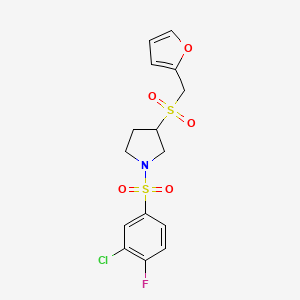![molecular formula C15H13ClF3N5O2 B2912694 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine CAS No. 338979-24-1](/img/structure/B2912694.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is a synthetic compound characterized by the presence of both chloro and nitro substituents on pyridine rings. It is used in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine involves several steps:
Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine: : This starting material can be synthesized from commercially available 3-chloropyridine via trifluoromethylation.
Synthesis of 3-nitro-2-pyridine: : 2-pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of piperazine intermediate: : Reacting the two pyridine derivatives with piperazine in a suitable solvent like ethanol or acetonitrile under reflux conditions forms the target compound.
Industrial Production Methods
For industrial-scale production, optimized methods involve:
Flow chemistry: : Ensuring continuous production with better control over reaction parameters.
Catalysts and reaction facilitators: : Use of catalysts like palladium can enhance yields and reduce reaction times.
Purification: : Crystallization or chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine undergoes various reactions, including:
Oxidation: : Typically converting nitro groups to amines.
Reduction: : Nitro groups can be reduced to corresponding amines using reducing agents like hydrogen gas over palladium.
Substitution: : Chlorine atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Hydrogen gas with palladium on carbon, or tin chloride.
Substitution: : Base catalysts such as potassium carbonate with nucleophiles in polar aprotic solvents.
Major Products
Oxidation: : Formation of nitrile and carboxylic acid derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Varied substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is widely used in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : To study interactions with biological macromolecules.
Industry: : Used in the manufacture of agrochemicals and dyes.
Mechanism of Action
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine exerts its effects through several mechanisms:
Molecular targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways involved: : Can inhibit or activate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Unique Aspects
The combination of chloro, trifluoromethyl, and nitro groups provides unique reactivity and properties.
High stability due to the electron-withdrawing effects of trifluoromethyl and nitro groups.
Similar Compounds
1-(2-Pyridinyl)piperazine: : Lacks the chloro and trifluoromethyl substituents.
4-(3-Nitro-2-pyridinyl)piperazine: : Does not have the chloro and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)pyridine: : Lacks the piperazine and nitro functionalities.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-11-8-10(15(17,18)19)9-21-13(11)22-4-6-23(7-5-22)14-12(24(25)26)2-1-3-20-14/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCASJJWCNADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2912612.png)

![4-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2912616.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
![2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2912631.png)

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide](/img/structure/B2912634.png)
